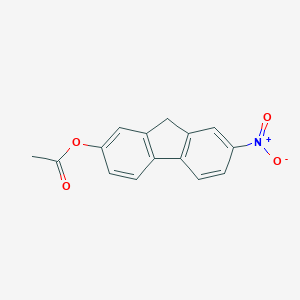
2-Acetoxy-7-nitrofluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-7-nitrofluorene, also known as this compound, is a useful research compound. Its molecular formula is C15H11NO4 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60816. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Carcinogenicity Studies
Overview
2-Acetoxy-7-nitrofluorene is primarily studied for its carcinogenic properties. It serves as a model compound for understanding the mechanisms of chemical carcinogenesis, particularly through the formation of DNA adducts.
Case Study: DNA Adduct Formation
Research has shown that 2-AcO-7-NF can form DNA adducts, which are critical in the initiation of cancer. A study demonstrated that exposure to this compound resulted in significant DNA damage as evidenced by the formation of adducts in various tissues, including skin and liver. The study utilized a comet assay to detect DNA damage, revealing that the compound's metabolites are highly reactive and capable of binding to DNA, leading to mutations and potentially cancer .
Genotoxicity Assessments
In Vitro Studies
In vitro assays using human skin models have been employed to assess the genotoxic effects of 2-AcO-7-NF. The results indicated that the compound induces DNA damage more effectively than some other known mutagens when assessed under similar conditions .
Table 1: Summary of Genotoxicity Findings
| Study Type | Model Used | Key Findings |
|---|---|---|
| Comet Assay | 3D Reconstructed Human Skin | Significant increase in DNA damage after exposure |
| Micronucleus Assay | Human Cell Lines | Limited increase in micronuclei formation |
| DNA Adduct Measurement | Various Tissues | High levels of adducts detected post-exposure |
Drug Development and Therapeutics
Gene-Directed Enzyme Prodrug Therapy (GDEPT)
The nitroreduction pathway associated with compounds like 2-AcO-7-NF has implications for drug development, particularly in GDEPT strategies. Bacterial nitroreductases can be harnessed to activate prodrugs selectively within tumors, enhancing therapeutic efficacy while minimizing systemic toxicity .
Environmental Toxicology
Pollutant Analysis
2-AcO-7-NF is also analyzed as an environmental pollutant due to its potential carcinogenic effects when released into ecosystems. Studies have focused on its metabolic pathways and the resultant DNA damage in living organisms exposed to contaminated environments .
Mechanistic Studies on Mutagenicity
DNA Repair Mechanisms
Research has delved into how cells repair DNA lesions caused by 2-AcO-7-NF. The study of these mechanisms is crucial for understanding how exposure to such compounds can lead to long-term genetic changes and cancer development .
Propiedades
Número CAS |
19383-83-6 |
|---|---|
Fórmula molecular |
C15H11NO4 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
(7-nitro-9H-fluoren-2-yl) acetate |
InChI |
InChI=1S/C15H11NO4/c1-9(17)20-13-3-5-15-11(8-13)6-10-7-12(16(18)19)2-4-14(10)15/h2-5,7-8H,6H2,1H3 |
Clave InChI |
RBLZCCSHIDZNII-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Key on ui other cas no. |
19383-83-6 |
Pictogramas |
Environmental Hazard |
Sinónimos |
2-ACETOXY-7-NITROFLUORENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















